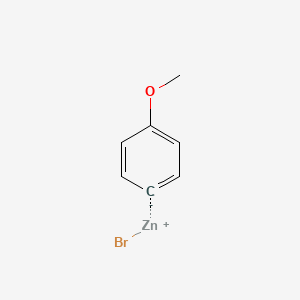

Zinc, bromo(4-methoxyphenyl)-

Description

Historical Development of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Sir Edward Frankland, while attempting to isolate organic radicals, synthesized the first organozinc compound, diethylzinc (B1219324). wikipedia.orgacs.orgacs.org This discovery marked the dawn of organometallic chemistry. digitellinc.com Throughout the latter half of the 19th century, chemists like Aleksandr Butlerov, Aleksandr Zaitsev, and Sergei Reformatskii expanded the field, developing reactions that utilized organozinc reagents to form alcohols and other functional groups. digitellinc.com The Reformatsky reaction, which employs an α-halo ester and zinc to create β-hydroxy esters, remains a testament to this early era of innovation. digitellinc.comnih.gov However, the discovery of the more reactive Grignard reagents temporarily shifted the focus away from organozincs. acs.orgoup.com

Evolution of Organozinc Reagents as Key Synthetic Tools

The resurgence of organozinc reagents began when chemists recognized that their lower reactivity compared to Grignard or organolithium reagents was a significant advantage. wikipedia.orgoup.com This moderate reactivity imparts a high degree of chemoselectivity, meaning the reagents can tolerate a wide variety of sensitive functional groups (such as esters, nitriles, and ketones) within the reacting molecules. wikipedia.orgsigmaaldrich.com A major breakthrough was the development of "active zinc," such as Rieke® Zinc, which facilitated the direct reaction of zinc metal with less reactive organic halides. sigmaaldrich.com Furthermore, new protocols, like the use of lithium chloride to activate the zinc insertion, made the preparation of organozinc halides more efficient and broadly applicable. nih.govkyoto-u.ac.jp These advancements paved the way for their widespread use in powerful palladium-catalyzed cross-coupling reactions, including the Nobel Prize-winning Negishi coupling and the Fukuyama coupling, solidifying their status as indispensable tools in the synthetic chemist's arsenal. wikipedia.orgnih.govsigmaaldrich.com

Broader Role of Aryl Organozinc Reagents in Complex Molecule Synthesis

Aryl organozinc reagents are workhorses in the construction of complex molecules, particularly those containing multiple aromatic rings, a common motif in medicinal chemistry and materials science. d-nb.infojocpr.com Their primary application is in the Negishi cross-coupling reaction, which forges a new bond between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comrsc.org This reaction is prized for its reliability, mild reaction conditions, and exceptional functional group tolerance. wikipedia.orgrsc.org

The use of arylzinc reagents allows for the strategic and selective formation of biaryl structures, which are core components of many pharmaceuticals. jocpr.com The chemoselectivity of these reagents means that complex starting materials with delicate functional groups can be coupled without the need for extensive protecting group strategies, streamlining the synthetic process significantly. wikipedia.orgjocpr.com This efficiency is a critical factor in both academic research and the large-scale production of valuable compounds. acs.org

Academic Research Landscape of Bromo(4-methoxyphenyl)zinc within Organozinc Chemistry

Bromo(4-methoxyphenyl)zinc, an organozinc halide, exemplifies the utility of this class of reagents. It is typically generated in situ from a precursor like 4-bromoanisole (B123540) or 4-iodoanisole (B42571) for immediate use in subsequent reactions. Its research applications are predominantly centered on its role as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions.

One common method for its preparation involves the direct insertion of activated zinc metal into the carbon-bromine bond of 4-bromoanisole. orgsyn.org Another approach is through transmetalation, where an organolithium or Grignard reagent, formed from the corresponding aryl halide, transfers its organic group to a zinc salt. uni-muenchen.de

A significant body of research demonstrates the utility of the (4-methoxyphenyl)zinc moiety in the Negishi coupling. For example, it has been coupled with various aryl and heteroaryl halides to synthesize complex biaryl compounds. Research has shown its reaction with partners like 2-bromobenzaldehyde (B122850) and various substituted bromopyridines to yield the corresponding coupled products with high efficiency. google.comkoreascience.kr

In a multicomponent reaction, the organozinc species formed from 4-bromoanisole was used to synthesize tertiary diarylmethylamines, showcasing its utility in creating complex molecular scaffolds in a single pot. orgsyn.org The yield of the in situ formed arylzinc reagent in this procedure was estimated to be around 75-80% by quenching an aliquot with iodine. orgsyn.org

Detailed studies have explored the specific conditions required for these reactions, including the choice of catalyst, solvent, and activating agents. For instance, palladium complexes with specialized phosphine (B1218219) ligands, such as SPhos, are often employed to achieve high yields and selectivity in Negishi couplings involving (4-methoxyphenyl)zinc reagents. sci-hub.se

The table below summarizes selected academic research applications of bromo(4-methoxyphenyl)zinc and related (4-methoxyphenyl)zinc reagents, illustrating their role in the synthesis of diverse chemical structures.

| Precursor | Reagent Generated | Coupling Partner | Catalyst System | Product Type | Reference |

| 4-Bromoanisole | (4-Methoxyphenyl)zinc bromide | 4-Fluorobenzaldehyde and Piperidine | Cobalt(II) bromide / Zinc | Tertiary diarylmethylamine | orgsyn.org |

| 4-Iodoanisole | (4-Methoxyphenyl)zinc chloride | (Not specified for coupling) | (Not applicable) | Arylzinc reagent | uni-muenchen.de |

| 1-Bromo-4-methoxy-benzene | (4-Methoxyphenyl)zinc pivalate (B1233124) | (1H-Tetrazol-5-yl)zinc pivalate | Pd(OAc)₂ / SPhos | Arylated tetrazole | sci-hub.se |

| Bis-(4-methoxy-phenyl)zinc | Bis-(4-methoxyphenyl)zinc | Aryl bromide | Pd-PEPPSI-IPent | Biaryl | core.ac.uk |

| 4-Methoxyphenyl (B3050149) zinc pivalate | 4-Methoxyphenyl zinc pivalate | 2-Bromobenzaldehyde | PEPPSI | Biphenylic aldehyde | google.com |

This focused research highlights the reliability and versatility of bromo(4-methoxyphenyl)zinc as a nucleophilic building block. Its predictable reactivity and compatibility with a wide range of functional groups ensure its continued importance in the field of synthetic organic chemistry.

Compound Index

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCAKBQWDKHYPP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Synthetic Applications of Bromo 4 Methoxyphenyl Zinc in C C and C Heteroatom Bond Formations

Transition-Metal-Catalyzed Cross-Coupling Reactions

The reactivity of bromo(4-methoxyphenyl)zinc is harnessed primarily through transition-metal catalysis, which enables the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds under relatively mild conditions. Palladium and nickel are the most common metals employed for these transformations, each offering distinct advantages in catalytic activity and substrate scope.

Palladium-Catalyzed Negishi Coupling

The Negishi coupling is a cornerstone reaction in organic synthesis, involving the palladium-catalyzed reaction of an organozinc compound with an organic halide or pseudohalide. wikipedia.org Bromo(4-methoxyphenyl)zinc serves as the organozinc component, transferring its 4-methoxyphenyl (B3050149) group to the electrophilic partner.

Bromo(4-methoxyphenyl)zinc reagents readily participate in Negishi cross-coupling reactions with a variety of aryl and heteroaryl halides and pseudohalides. These reactions are fundamental for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science.

While palladium is the archetypal catalyst for this transformation, other transition metals like iron and nickel have also been shown to effectively catalyze the coupling of bromo(4-methoxyphenyl)zinc with heteroaryl and aryl halides, respectively. For instance, an iron-catalyzed cross-coupling between a (4-methoxyphenyl)zinc reagent and 2-bromopyridine (B144113) has been reported to proceed at 110°C in toluene. Although not palladium-catalyzed, this reaction highlights the reagent's versatility in forming bonds with heterocyclic systems.

In a nickel-catalyzed example, (4-methoxyphenyl)zinc chloride was coupled with an iodo-substituted thiazole (B1198619) derivative. This reaction proceeded using a Ni(acac)₂ catalyst and a DPEphos ligand, demonstrating the utility of bromo(4-methoxyphenyl)zinc in constructing complex heterocyclic products. uni-muenchen.de

A significant application of bromo(4-methoxyphenyl)zinc is in stereoselective Negishi couplings with alkenyl halides, where the configuration of the double bond in the starting material is retained in the product. This stereospecificity is a key advantage of the Negishi reaction.

A notable example involves the reaction of (4-methoxyphenyl)zinc(II) chloride with (E)-1-(2-bromo-1,2-difluorovinyl)naphthalene. This palladium-catalyzed coupling proceeds with high stereospecificity to yield the corresponding (Z)-alkene, demonstrating a clean inversion of geometry at the reaction center due to the specific nature of the substrate. nih.gov The reaction is efficient, providing the desired product in high yield. nih.gov

Table 1: Stereoselective Coupling of (4-methoxyphenyl)zinc(II) chloride with an Alkenyl Halide nih.gov

| Alkenyl Halide | Organozinc Reagent | Catalyst | Product | Yield | Stereochemistry |

| (E)-1-(2-bromo-1,2-difluorovinyl)naphthalene | (4-methoxyphenyl)zinc(II) chloride | Pd(PPh₃)₄ | (Z)-1-[1,2-difluoro-2-(4-methoxyphenyl)vinyl]naphthalene | 89% | >99% Z-isomer |

The success of the Negishi coupling is highly dependent on the catalyst system, particularly the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, promoting oxidative addition and reductive elimination steps, and preventing undesirable side reactions like β-hydride elimination. nih.govmit.edu

For the coupling of arylzinc reagents, various phosphine (B1218219) ligands have been developed and optimized. Bulky and electron-rich biaryldialkylphosphine ligands, such as CPhos, have proven highly effective in promoting the coupling of various organozinc reagents with aryl bromides and chlorides. nih.govorganic-chemistry.org These ligands accelerate the crucial reductive elimination step, leading to higher yields and broader substrate scope. organic-chemistry.org For instance, catalyst systems based on CPhos have been successfully applied to a wide range of sterically and electronically demanding aryl halides. nih.govmit.edu

Another effective catalyst system involves the use of palladium-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. The Pd-PEPPSI-IPent catalyst, which features a highly hindered N-heterocyclic carbene (NHC) ligand, has been shown to be excellent for the Negishi cross-coupling of secondary alkylzinc reagents with aryl and heteroaryl halides, significantly reducing byproducts that arise from β-hydride elimination. rsc.org While these systems were optimized for alkylzinc reagents, the principles of using sterically demanding and electron-rich ligands to facilitate the key catalytic steps are broadly applicable to couplings involving arylzinc reagents like bromo(4-methoxyphenyl)zinc. The choice of ligand can influence reaction rates, catalyst stability, and the range of functional groups tolerated in the coupling partners. organic-chemistry.org

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org They can be particularly effective for coupling reactions involving less reactive electrophiles, such as aryl chlorides. nih.gov

Nickel-catalyzed cross-coupling reactions provide a powerful method for C(sp²)-C(sp²) bond formation. Bromo(4-methoxyphenyl)zinc can be effectively coupled with various organic halides using nickel-based catalyst systems. These reactions often proceed under mild conditions and exhibit broad functional group tolerance. rsc.org

For example, the cross-coupling of (4-methoxyphenyl)zinc chloride has been successfully achieved with a substituted iodo-thiazole in the presence of a nickel catalyst. The reaction, utilizing Ni(acac)₂ as the precatalyst and DPEphos as the ligand, efficiently produced the desired 4-arylated thiazole derivative. uni-muenchen.de This demonstrates the capability of nickel catalysis to mediate the formation of carbon-carbon bonds between the 4-methoxyphenyl group of the organozinc reagent and a heterocyclic core. Such nickel-catalyzed Negishi-type reactions are valuable tools in the synthesis of complex molecules. organic-chemistry.org

Applications in Tertiary Benzhydryl Amine Synthesis

The synthesis of benzhydryl amines, a core structure in many pharmaceutical compounds, can be facilitated by organozinc reagents like bromo(4-methoxyphenyl)zinc. nih.gov A key step in constructing the benzhydryl framework is the formation of a diarylmethanol intermediate through the addition of an aryl group to an aldehyde. Bromo(4-methoxyphenyl)zinc serves as an effective nucleophile for this transformation.

In a typical procedure, the arylzinc reagent is generated in situ from an aryl bromide, such as 4-bromoanisole (B123540). This reagent then undergoes a catalytic, enantioselective addition to a variety of aldehydes. For instance, the addition of the 4-methoxyphenyl group to different benzaldehyde (B42025) derivatives proceeds with high yields and excellent enantioselectivity, typically ranging from 93–97% enantiomeric excess (ee). nih.gov The resulting (4-methoxyphenyl)phenylmethanol derivative is a direct precursor to a tertiary benzhydryl amine. Subsequent functional group manipulations, such as conversion of the hydroxyl group to a leaving group followed by substitution with a secondary amine, would yield the final tertiary benzhydryl amine product. This method provides a reliable route to chiral diarylmethanol precursors, which are essential building blocks for complex amine targets. nih.gov

Cobalt-Catalyzed Transformations

C-N Bond Formation (Amination Reactions)

The formation of carbon-nitrogen bonds using earth-abundant cobalt catalysts is a significant area of research, offering a cost-effective alternative to precious metal catalysis. acs.org While direct cobalt-catalyzed amination using pre-formed arylzinc reagents like bromo(4-methoxyphenyl)zinc is an evolving field, related transformations provide strong evidence for its feasibility. Cobalt-catalyzed systems, often in conjunction with a zinc reductant, have proven effective for various C-heteroatom bond formations, including C-S and C-P bond formation. organic-chemistry.orgmdpi.com

The general proposed mechanism in these systems involves the reduction of a Co(II) salt by zinc powder to generate a catalytically active Co(I) species. This species can then undergo oxidative addition with an electrophile. In the context of amination, this would be followed by reaction with an amine nucleophile and reductive elimination to form the C-N bond and regenerate the catalyst. Given the successful application of arylzinc reagents in other cobalt-catalyzed cross-couplings, their use in C-N bond formation represents a promising avenue for the synthesis of anilines and their derivatives.

Acylation Reactions with Thiopyridyl Esters

Cobalt catalysis provides a mild and efficient method for the acylation of arylzinc reagents using thiopyridyl esters as acylating agents. This approach avoids the use of harsh acid chlorides and is compatible with a wide range of functional groups. nih.govsemanticscholar.org The arylzinc reagent, specifically in the more stable form of an arylzinc pivalate (B1233124) derived from bromo(4-methoxyphenyl)zinc, readily couples with various S-(pyridin-2-yl) thioesters in the presence of a cobalt catalyst. semanticscholar.org

The reaction is typically catalyzed by CoCl₂, with a ligand such as 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbbpy) often improving the catalytic efficiency. semanticscholar.org This transformation has been successfully applied to couple (4-methoxyphenyl)zinc pivalate with thioesters derived from a range of carboxylic acids, including aliphatic, aromatic, and even sterically hindered substrates, to produce the corresponding ketones in good to excellent yields. nih.govsemanticscholar.org

Table 1: Cobalt-Catalyzed Acylation of (4-methoxyphenyl)zinc pivalate with Various Thiopyridyl Esters Reaction conditions typically involve (4-methoxyphenyl)zinc pivalate, the specified thiopyridyl ester, and a catalytic amount of a cobalt salt in a suitable solvent like THF.

| Thiopyridyl Ester Substrate | Resulting Ketone Product | Isolated Yield (%) | Reference |

|---|---|---|---|

| S-(pyridin-2-yl) cyclohexanecarbothioate | Cyclohexyl(4-methoxyphenyl)methanone | 88 | semanticscholar.org |

| S-(pyridin-2-yl) benzothioate | (4-methoxyphenyl)(phenyl)methanone | 71 | semanticscholar.org |

| S-(pyridin-2-yl) 1-adamantanecarbothioate | Adamantan-1-yl(4-methoxyphenyl)methanone | 81 | semanticscholar.org |

| S-pyridyl thioester from N-Boc-(S)-proline | (S)-tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate | 82 | semanticscholar.org |

Electrochemical Coupling Processes

Electrochemical methods offer a sustainable and reagent-free approach to the formation and subsequent reaction of organometallic compounds. Arylzinc reagents such as bromo(4-methoxyphenyl)zinc can be synthesized directly via the electrochemical reduction of the corresponding aryl bromide at a sacrificial zinc anode. sigmaaldrich.com This process involves the one-electron reduction of the aryl bromide to a radical anion, which then reacts with the zinc electrode to generate the arylzinc species. sigmaaldrich.com

Once formed, these organozinc reagents can participate in various coupling reactions. The probable pathway for such cross-coupling reactions involves the oxidative addition of a catalyst, such as a Pd(0) complex, to an aryl halide. The resulting intermediate then undergoes a metal exchange reaction (transmetalation) with the electrochemically generated organozinc bromide. Subsequent reductive elimination yields the cross-coupled product and regenerates the catalyst. researchgate.net This integration of electrochemical synthesis and catalytic coupling provides a streamlined process for C-C bond formation.

Copper-Mediated and Cocatalyzed Reactions

C-C Bond Formation via Transmetalation to Copper

Copper-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation. A key mechanistic step in many of these reactions involving organozinc reagents is transmetalation, where the organic group is transferred from zinc to the copper catalyst. researchgate.net Bromo(4-methoxyphenyl)zinc can serve as the organometallic nucleophile in these processes.

The catalytic cycle typically begins with the reaction of the arylzinc reagent with a Cu(I) salt. This transmetalation step forms a higher-order cuprate (B13416276) or a simple organocopper(I) species. This organocopper intermediate is generally more reactive towards the electrophile than the parent organozinc reagent. The organocopper species then reacts with an electrophile, such as an iodo/bromo-aryl triazene (B1217601) or an alkyl halide, in a step that can involve oxidative addition to a Cu(I) or Cu(II) center, followed by reductive elimination to form the new C-C bond and regenerate a Cu(I) species, thus closing the catalytic cycle. researchgate.netrsc.org This transmetalation strategy enables the coupling of arylzinc reagents with a broad range of electrophiles under mild conditions. nsf.gov

Influence on Reaction Selectivity and Stereoselectivity

The inherent reactivity of the organozinc reagent, influenced by the electronic nature of the aryl group and the presence of ligands or additives, can significantly direct the outcome of chemical transformations. In the case of bromo(4-methoxyphenyl)zinc, the electron-donating methoxy (B1213986) group enhances the nucleophilicity of the aryl moiety, which can affect reaction rates and selectivity.

Studies on the addition of arylzinc reagents to aldehydes have provided insights into the factors governing stereoselectivity. While the specific influence of the 4-methoxyphenyl group in bromo(4-methoxyphenyl)zinc on stereoselectivity is not extensively detailed in the provided results, general principles can be inferred. For instance, in the addition of diphenylzinc (B92339) to aldehydes, the presence of diethylzinc (B1219324) was found to increase enantioselectivity. nih.gov This suggests that mixed organozinc species can influence the transition state geometry. The steric bulk of ligands and spectator groups on the zinc atom plays a crucial role in determining the facial selectivity of the carbonyl attack. nih.gov A bulky ligand can disfavor certain transition states, thereby enhancing the formation of one stereoisomer over another. nih.gov

The chemoselectivity of organozinc reagents is also a critical aspect of their utility. Bromo(4-methoxyphenyl)zinc, being a relatively soft nucleophile, exhibits selectivity towards certain functional groups. For example, in multicomponent reactions, the choice of solvent and the presence of additives like lithium chloride can alter the reactivity and selectivity of organozinc reagents. beilstein-journals.org This allows for the targeted synthesis of complex molecules by controlling which reactive sites in the substrates participate in the reaction.

Uncatalyzed and Stoichiometric Reactions

Addition to Carbonyl Compounds (Barbier-type and Saytzeff Reactions)

Organozinc reagents, including bromo(4-methoxyphenyl)zinc, are key intermediates in Barbier-type reactions for the formation of carbon-carbon bonds. wikipedia.org The Barbier reaction is characterized by the in situ generation of the organometallic species from an organic halide and a metal, which then reacts with a carbonyl compound. wikipedia.org This one-pot procedure is advantageous as it avoids the separate preparation and isolation of the often-unstable organometallic reagent. wikipedia.org

The reaction of bromo(4-methoxyphenyl)zinc with an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively. The general transformation is depicted below:

The zinc-mediated aqueous Barbier-Grignard reaction has been shown to be effective for various aldehydes and ketones, often affording good yields and diastereoselectivities, particularly with aromatic substrates. nih.gov The use of zinc makes these reactions relatively insensitive to water, allowing them to be conducted in aqueous media, which aligns with the principles of green chemistry. wikipedia.org

While the term "Saytzeff reaction" typically refers to an elimination reaction, in the context of organometallic additions, it can sometimes be used to describe the formation of the more substituted alkene product in subsequent dehydration of the alcohol formed. However, the primary reaction of the organozinc reagent is the nucleophilic addition to the carbonyl group.

Reactivity with Iminium Species in Multicomponent Syntheses

Bromo(4-methoxyphenyl)zinc can serve as a potent nucleophile in multicomponent reactions involving iminium species. These reactions are powerful tools for the efficient construction of complex molecules, such as α-branched amines, in a single step. beilstein-journals.org In a typical sequence, an aldehyde and an amine condense to form an iminium ion in situ, which is then attacked by the organozinc reagent.

The presence of lithium chloride has been found to be crucial for the efficiency of the three-component coupling of alkylzinc bromides with aldehydes and amines. beilstein-journals.org This highlights the importance of reaction conditions in modulating the reactivity of the organozinc species. While primary alkylzinc reagents showed higher reactivity in THF in the presence of LiCl, the specific reactivity of arylzinc reagents like bromo(4-methoxyphenyl)zinc would also be influenced by these conditions. beilstein-journals.org

The general scheme for this multicomponent reaction is as follows:

This methodology provides a straightforward route to a variety of substituted amines, with the 4-methoxyphenyl group being incorporated into the final product structure.

Zinc-Catalyzed and Zinc-Mediated Reactions

Borylation of Aryl Halides

Zinc and its compounds can catalyze or mediate the borylation of aryl halides, a crucial transformation for the synthesis of arylboronates, which are versatile building blocks in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions. nih.gov While the direct use of bromo(4-methoxyphenyl)zinc in a zinc-catalyzed borylation of other aryl halides is not explicitly described, the underlying principles of zinc's role in such reactions are relevant.

In some methodologies, zinc is used to promote halide abstraction in palladium-catalyzed borylations, facilitating the formation of a key catalytic intermediate. chemistryviews.org For example, zinc triflate has been shown to promote halide abstraction from a palladium complex, enabling the subsequent reaction with a diboron (B99234) reagent. chemistryviews.org

Another approach involves a zinc-catalyzed dual C-X and C-H borylation of aryl halides. nih.gov This process can lead to the formation of 1,2-diborylarenes. Furthermore, catalyst systems incorporating zinc have been developed for the borylation of a range of alkyl and aryl halides under mild conditions. tcichemicals.com

A hypothetical zinc-mediated borylation involving bromo(4-methoxyphenyl)zinc could proceed via a transmetalation step, where the 4-methoxyphenyl group is transferred to a boron-containing species.

Functionalization of N-Arylated Heterocycles via Deprotonative Metallation using Mixed Lithium–Zinc Bases

Mixed lithium-zinc bases, such as TMP₂Zn·2MgCl₂·2LiCl (where TMP is 2,2,6,6-tetramethylpiperidide), have emerged as powerful reagents for the deprotonative metallation of (hetero)aromatic compounds. beilstein-journals.org This process, often directed by a functional group, allows for the regioselective introduction of a zinc moiety onto the heterocyclic core. While this section focuses on the functionalization of N-arylated heterocycles, the principles can be extended to understand how a pre-formed organozinc reagent like bromo(4-methoxyphenyl)zinc might interact in such systems, or how a (4-methoxyphenyl)-substituted heterocycle might be functionalized.

The role of zinc in these mixed-metal bases is crucial for achieving high chemoselectivity. beilstein-journals.org The resulting zincated heterocycle can then undergo various subsequent reactions, including cross-coupling reactions, to introduce a wide range of substituents.

For instance, the deprotonative zincation of an N-(4-methoxyphenyl) substituted heterocycle would lead to a zincated intermediate that can be further functionalized. The reaction of functionalized organolithium compounds with zinc bromide, followed by a palladium-catalyzed cross-coupling, is a known strategy for forming C-C bonds. researchgate.net This highlights the synthetic utility of transmetalation from lithium to zinc for subsequent reactions.

The table below summarizes the types of reactions and the role of bromo(4-methoxyphenyl)zinc or related zinc species.

| Reaction Type | Section | Role of Zinc Species | Key Findings |

| Stereoselective Addition | 3.1.4.2 | Nucleophile | Ligands and mixed organozinc species can influence stereochemical outcome. nih.gov |

| Barbier-type Reaction | 3.2.1 | Nucleophile (in situ) | Effective for C-C bond formation with carbonyls, often in aqueous media. wikipedia.orgnih.gov |

| Multicomponent Synthesis | 3.2.2 | Nucleophile | Reacts with in situ generated iminium ions to form α-branched amines. beilstein-journals.org |

| Borylation of Aryl Halides | 3.3.1 | Catalyst/Mediator | Zinc can promote halide abstraction or be part of the primary catalyst system. chemistryviews.orgnih.govtcichemicals.com |

| Deprotonative Metallation | 3.3.2 | Component of Base | Mixed lithium-zinc bases allow for regioselective functionalization of heterocycles. beilstein-journals.org |

Reductive Cyanation Reactions

The reaction typically involves the palladium- or nickel-catalyzed coupling of the organozinc compound with a cyanating agent. Organozinc compounds, like bromo(4-methoxyphenyl)zinc, are valued in these reactions due to their moderate reactivity and high functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium compounds.

A general scheme for the cyanation of bromo(4-methoxyphenyl)zinc is as follows:

(4-MeOC6H4)ZnBr + "CN source" --[Catalyst]--> 4-MeOC6H4CN + ZnBrX

The choice of catalyst and cyanide source is crucial for the success of the reaction.

Catalytic Systems: Palladium and nickel complexes are the most common catalysts for this transformation. Palladium catalysts, often used with phosphine ligands, are known for their high efficiency and broad substrate scope. Nickel catalysts, being more earth-abundant and less expensive, offer a cost-effective alternative and have shown excellent activity in cyanation reactions.

Cyanide Sources: A variety of cyanide-containing reagents can be employed. Zinc cyanide (Zn(CN)₂) is a frequently used source due to its relatively low toxicity and stability. Other sources include potassium ferrocyanide (K₄[Fe(CN)₆]), which is also favored for its low toxicity, and organic cyanating agents. The choice of the cyanide source can influence the reaction conditions and the efficiency of the cyanation.

The reaction mechanism generally proceeds through a catalytic cycle involving:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0) or Ni(0)) reacts with the cyanide source.

Transmetalation: The aryl group from the bromo(4-methoxyphenyl)zinc is transferred to the metal center.

Reductive Elimination: The aryl group and the cyanide ligand couple and are eliminated from the metal center, forming the desired nitrile product and regenerating the active catalyst.

The table below summarizes representative examples of Negishi-type cyanation reactions of various arylzinc reagents, illustrating the general conditions and yields achievable for this type of transformation. While specific data for bromo(4-methoxyphenyl)zinc is not detailed in the provided search context, these examples serve as a good model for its expected reactivity.

| Arylzinc Reagent | Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| PhZnCl | Zn(CN)₂ | Pd₂(dba)₃ | P(t-Bu)₃ | THF | 25 | >95 |

| 2-TolylZnCl | Zn(CN)₂ | Pd(OAc)₂ | dppf | DMF | 80 | 88 |

| 4-CF₃C₆H₄ZnBr | Zn(CN)₂ | NiCl₂(dppe) | - | NMP | 60 | 92 |

| 4-FC₆H₄ZnBr | K₄[Fe(CN)₆] | Pd(OAc)₂ | cBRIDP | t-AmylOH | 110 | 85 |

Mechanistic Investigations and Theoretical Studies of Bromo 4 Methoxyphenyl Zinc Reactivity

Detailed Reaction Mechanism Elucidation in Catalytic Cycles

The reactivity of bromo(4-methoxyphenyl)zinc is most prominently featured in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. The generally accepted mechanism for these reactions involves a catalytic cycle comprising three fundamental elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically a Pd(0) complex. nih.gov This step involves the cleavage of the carbon-halide bond and the formation of two new bonds between the metal center and the organic group and the halide, respectively. The palladium center is oxidized from Pd(0) to Pd(II).

Transmetalation: Following oxidative addition, the organozinc reagent, bromo(4-methoxyphenyl)zinc, enters the catalytic cycle. In the transmetalation step, the 4-methoxyphenyl (B3050149) group is transferred from the zinc atom to the palladium(II) center, displacing the halide. This step is crucial as it brings the two organic coupling partners together on the same metal center. The precise mechanism of transmetalation can be influenced by the nature of the ligands on the palladium and the solvent.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups (in this case, the 4-methoxyphenyl group and the organic group from the initial organic halide) are coupled together to form the new carbon-carbon bond of the final product. nih.gov This process is accompanied by the reduction of the palladium center from Pd(II) back to its catalytically active Pd(0) state, which can then enter another catalytic cycle. nih.gov

A simplified representation of the catalytic cycle is shown below:

| Step | Description |

| Oxidative Addition | Pd(0) + R-X → R-Pd(II)-X |

| Transmetalation | R-Pd(II)-X + (4-MeOPh)ZnBr → R-Pd(II)-(4-MeOPh) + X-Zn-Br |

| Reductive Elimination | R-Pd(II)-(4-MeOPh) → R-(4-MeOPh) + Pd(0) |

Table 1: Elementary steps in a typical cross-coupling reaction involving an organozinc reagent.

Role of Catalyst Oxidation States and Ligand Effects on Selectivity

The oxidation state of the catalyst, typically palladium, cycles between 0 and +2 during the catalytic process. nih.gov The efficiency and selectivity of the cross-coupling reaction are highly dependent on the ligands coordinated to the metal center. Ligands can influence the rate of the elementary steps, the stability of the catalytic species, and the selectivity of the reaction. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the rate of oxidative addition and reductive elimination. The choice of ligand is critical for achieving high yields and preventing side reactions. While ligand-free conditions have been explored for some cross-coupling reactions to enhance cost-effectiveness and sustainability, the use of specialized ligands often provides superior results in terms of scope and efficiency. rsc.org

Configurational Stability and Stereochemical Aspects of Arylzinc Species

While the 4-methoxyphenyl group in bromo(4-methoxyphenyl)zinc is achiral, the configurational stability of organozinc reagents is a critical consideration in stereoselective cross-coupling reactions involving chiral organozinc compounds. Studies on chiral secondary alkylzinc reagents have shown that they can be configurationally stable for extended periods under certain conditions, allowing for stereoretentive cross-coupling reactions. nih.govresearchgate.net This high configurational stability is a key advantage of organozinc reagents in asymmetric synthesis. Although less relevant for the achiral bromo(4-methoxyphenyl)zinc itself, the principles of configurational stability are fundamental to the broader class of organozinc reagents.

Solvent Effects and Coordination Chemistry in Reaction Media

The choice of solvent plays a crucial role in the synthesis and reactivity of organozinc reagents. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. nih.gov The solvent can affect the solubility of the organozinc reagent, the stability of intermediates, and the rate of the reaction. nih.govresearchgate.net For instance, the formation of organozinc reagents from zinc metal and organic halides can be significantly accelerated in more polar solvents. nih.gov This is attributed to the solvent's ability to facilitate the oxidative addition of the organic halide to the zinc surface. nih.gov The coordination of solvent molecules to the zinc center can also influence the reactivity of the organozinc reagent in the transmetalation step.

In solution, organozinc halides like bromo(4-methoxyphenyl)zinc can exist in a dynamic equilibrium known as the Schlenk equilibrium:

2 RZnX ⇌ R₂Zn + ZnX₂

The position of this equilibrium, which is influenced by the solvent and the presence of salts like lithium chloride, can affect the nature of the reactive species and thus the outcome of the reaction.

Computational Chemistry in Mechanistic Analysis

Computational chemistry, particularly density functional theory (DFT) calculations, has become an invaluable tool for elucidating the mechanisms of reactions involving organometallic reagents. smu.edumontclair.edu DFT studies can provide detailed insights into the structures of intermediates and transition states, the energetics of the elementary steps in the catalytic cycle, and the role of ligands and solvents. nih.gov For reactions involving bromo(4-methoxyphenyl)zinc, computational studies can help to rationalize experimental observations, predict reactivity, and guide the design of more efficient catalytic systems. These theoretical investigations complement experimental studies by providing a molecular-level understanding of the reaction pathways.

Density Functional Theory (DFT) for Transition States and Intermediates

Density Functional Theory (DFT) has proven to be an invaluable method for investigating the mechanisms of reactions involving organozinc compounds, including the widely used Negishi cross-coupling reaction. This computational approach allows for the detailed characterization of the geometries and energies of transition states and intermediates along the reaction pathway. Understanding these transient species is crucial for explaining the observed reactivity and selectivity of reagents like bromo(4-methoxyphenyl)zinc.

In the context of a Negishi coupling, the catalytic cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these stages. For instance, in the transmetalation step, the aryl group from the organozinc reagent is transferred to the palladium center. DFT can be used to calculate the activation energy barriers for different possible pathways, helping to identify the most favorable mechanistic route.

Theoretical studies on related arylzinc reagents have shown that the nature of the substituents on the aromatic ring can significantly influence the energetics of the transition states. For bromo(4-methoxyphenyl)zinc, the electron-donating methoxy (B1213986) group at the para position is expected to have a notable effect. This group increases the electron density on the ipso-carbon atom attached to the zinc, which can, in turn, affect the rate of transmetalation. DFT calculations can quantify this electronic influence on the stability of the transition state structure.

Furthermore, DFT studies can explore the role of solvent molecules and additives, such as lithium halides, which are often present in the reaction mixture. These species can coordinate to the zinc or palladium centers, altering the structure and energy of intermediates and transition states. By including these explicit solvent or additive molecules in the computational model, a more accurate picture of the reaction mechanism under realistic experimental conditions can be obtained.

Table 1: Representative Calculated Parameters for a Model Negishi Coupling Transmetalation Step

| Parameter | Description | Illustrative Value |

| ΔG‡ | Gibbs Free Energy of Activation for Transmetalation | 15-25 kcal/mol |

| Pd-C distance (TS) | Distance between Palladium and the transferring Carbon in the Transition State | ~2.2-2.4 Å |

| Zn-C distance (TS) | Distance between Zinc and the transferring Carbon in the Transition State | ~2.3-2.5 Å |

| Reaction Enthalpy (ΔH) | Enthalpy change for the transmetalation step | -5 to -15 kcal/mol |

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of Negishi cross-coupling reactions. Specific values for bromo(4-methoxyphenyl)zinc would require a dedicated computational study.

Prediction of Reactivity and Selectivity Profiles based on Electronic Structure

The electronic structure of bromo(4-methoxyphenyl)zinc, as elucidated by computational methods, is fundamental to predicting its reactivity and selectivity in cross-coupling reactions. The presence of the electron-donating 4-methoxy group significantly influences the electronic properties of the arylzinc reagent.

One of the key aspects of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons. For an organozinc reagent, a higher HOMO energy generally correlates with increased nucleophilicity and thus, potentially faster transmetalation to the electrophilic palladium center in a Negishi coupling. The methoxy group, being an electron-donating group, is expected to raise the HOMO energy of bromo(4-methoxyphenyl)zinc compared to unsubstituted phenylzinc bromide.

The distribution of electron density within the molecule is another critical factor. The 4-methoxy group increases the electron density on the aromatic ring, particularly at the ortho and para positions. This enhanced electron density at the carbon atom bonded to zinc makes it a more potent nucleophile, which can accelerate the rate-determining transmetalation step of the cross-coupling reaction.

Computational models can also predict the charge distribution on the atoms of bromo(4-methoxyphenyl)zinc. The partial negative charge on the ipso-carbon atom is a direct indicator of its nucleophilic character. The magnitude of this charge can be correlated with the reactivity of the reagent.

Furthermore, DFT calculations can be employed to predict the regioselectivity of reactions involving bromo(4-methoxyphenyl)zinc. In cases where multiple reactive sites are present on either the organozinc reagent or the coupling partner, computational analysis of the transition state energies for the different possible reaction pathways can predict the favored product isomer. The electronic influence of the methoxy group can direct the reaction to a specific site, and DFT provides a quantitative tool to understand and predict this directing effect.

Table 2: Predicted Electronic Properties of Bromo(4-methoxyphenyl)zinc in Comparison to Phenylzinc Bromide

| Property | Phenylzinc Bromide (Illustrative) | Bromo(4-methoxyphenyl)zinc (Predicted) | Influence of 4-Methoxy Group |

| HOMO Energy | Lower | Higher | Increases nucleophilicity |

| Partial Charge on Ipso-Carbon | Less Negative | More Negative | Enhances nucleophilic character |

| Activation Energy for Transmetalation | Higher | Lower | Accelerates the reaction rate |

Note: The values presented are qualitative predictions based on the known electronic effects of the methoxy substituent and general principles from DFT studies on similar systems.

Advanced Characterization Techniques in Organozinc Research

Spectroscopic Methods for Structural and Electronic Characterization

Spectroscopy is a cornerstone in the study of organozinc compounds, offering non-destructive ways to probe molecular structure, bonding, and electronic environments. Each technique provides a unique piece of the puzzle, and together they allow for a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of organozinc reagents like Zinc, bromo(4-methoxyphenyl)- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of Zinc, bromo(4-methoxyphenyl)-, the aromatic protons of the 4-methoxyphenyl (B3050149) group are of primary interest. They typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the zinc-bearing carbon are expected to be shifted downfield compared to those meta, due to the electron-withdrawing nature of the organometallic moiety. The methoxy (B1213986) group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atom directly bonded to zinc (ipso-carbon) is significantly shielded and its signal can be broad. The other aromatic carbons will have distinct chemical shifts influenced by the methoxy and zinc-bromo substituents. The methoxy carbon will appear as a distinct signal around 55 ppm.

Heteronuclear NMR (⁶⁷Zn): ⁶⁷Zn is the only naturally occurring zinc isotope with a nuclear spin (I=5/2), making it NMR-active. However, ⁶⁷Zn NMR spectroscopy presents significant challenges due to its low natural abundance (4.1%), low gyromagnetic ratio, and large quadrupole moment. huji.ac.il This results in low sensitivity and very broad spectral lines, often making detection on standard high-resolution spectrometers difficult. huji.ac.ilnih.gov For small, symmetric zinc complexes, moderately broad lines can be observed over a very wide chemical shift range. huji.ac.il Its application is generally limited to specialized studies on zinc binding and coordination environments in small complexes, often requiring high magnetic fields and specialized techniques like Quadrupolar Carr-Purcell Meiboom-Gill (QCPMG) sequences. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for the 4-methoxyphenyl group in Zinc, bromo(4-methoxyphenyl)-

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C-1 (ipso-C-Zn) | - | 150-160 |

| C-2, C-6 (ortho) | 7.4-7.6 (d) | 135-140 |

| C-3, C-5 (meta) | 6.8-7.0 (d) | 113-118 |

| C-4 (C-O) | - | 160-165 |

| -OCH₃ | 3.8-3.9 (s) | 55-56 |

Note: Values are estimates based on typical substituent effects in related aromatic compounds and organometallics. Actual shifts can vary with solvent and concentration.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are crucial for identifying functional groups and providing information on bond strength and molecular symmetry. For Zinc, bromo(4-methoxyphenyl)-, key vibrational modes include those of the aromatic ring, the methoxy group, and the carbon-zinc bond.

Aromatic Ring Vibrations: C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring are observed in the 1400-1600 cm⁻¹ region.

Methoxy Group Vibrations: The C-O stretching of the methoxy group gives a strong band, usually between 1250 cm⁻¹ and 1000 cm⁻¹.

Carbon-Zinc and Zinc-Bromine Vibrations: The C-Zn and Zn-Br stretching vibrations are found in the far-infrared region (typically below 600 cm⁻¹). These absorptions can confirm the presence of the organometallic bond but may require specialized instrumentation to observe.

Raman spectroscopy is often complementary to IR, particularly for symmetric vibrations and for studying samples in aqueous media. The vibrational dynamics in aryl-halides have been studied to understand energy relaxation pathways. nih.gov

Table 2: Characteristic Vibrational Frequencies for Zinc, bromo(4-methoxyphenyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C=C Stretch | 1610-1580, 1510-1470 | IR, Raman |

| C-O-C Asymmetric Stretch | 1270-1230 | IR |

| C-O-C Symmetric Stretch | 1050-1010 | IR |

| C-Zn Stretch | 600-400 | IR, Raman |

| Zn-Br Stretch | < 400 | IR, Raman |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information on the molecular weight of a compound and its fragmentation patterns, which can aid in structural elucidation. Due to the reactivity of organozinc reagents, soft ionization techniques such as Electrospray Ionization (ESI) are often employed. rsc.orguni-muenchen.de

Analysis of Zinc, bromo(4-methoxyphenyl)- would likely be performed on a solution where the compound is complexed with a solvent or coordinating ligand. The resulting mass spectrum would show a parent ion peak corresponding to this complex. Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID), can be used to probe the structure by breaking the ion into smaller fragments. rsc.org The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and zinc would be a key feature in identifying fragments containing these elements.

Table 3: Plausible Fragmentation Pathway for [CH₃O-C₆H₄-ZnBr + Solvent]⁺

| Precursor Ion | Neutral Loss | Fragment Ion | Description |

| [M]⁺ | Solvent | [CH₃O-C₆H₄-ZnBr]⁺ | Loss of coordinating solvent molecule |

| [M]⁺ | Br• | [CH₃O-C₆H₄-Zn-Solvent]⁺ | Loss of a bromine radical |

| [CH₃O-C₆H₄-ZnBr]⁺ | ZnBr₂ | [CH₃O-C₆H₄]⁺ | Cleavage of C-Zn bond (less common) |

| [CH₃O-C₆H₄-ZnBr]⁺ | CH₃O-C₆H₄• | [ZnBr]⁺ | Cleavage of C-Zn bond |

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For Zinc, bromo(4-methoxyphenyl)-, the absorption bands are primarily associated with π → π* transitions of the aromatic ring. The substitution on the ring, particularly the electron-donating methoxy group and the organometallic moiety, influences the energy of these transitions. The formation of complexes with donor solvents or other ligands can lead to shifts in the absorption maxima (λ_max), providing insights into coordination and complexation equilibria in solution. While not as structurally informative as NMR or IR, UV-Vis is a valuable tool for studying the electronic properties and solution behavior of these compounds. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govnih.gov It provides precise information about bond lengths, bond angles, and intermolecular interactions. While obtaining a single crystal of a reactive intermediate like Zinc, bromo(4-methoxyphenyl)- can be challenging, its complexes with stabilizing ligands (e.g., THF, TMEDA) are often crystalline.

The solid-state structure of such a complex would reveal the coordination geometry around the zinc atom. Heteroleptic organozinc halides (RZnX) are strong Lewis acids and readily form complexes with donor molecules, typically resulting in a tetrahedral coordination geometry at the zinc center. uu.nl The crystal structure would provide precise measurements of the C-Zn, Zn-Br, and Zn-solvent bond distances and the angles between them, offering unambiguous proof of the molecular structure and insights into its aggregation state (e.g., monomeric, dimeric). uu.nlresearchgate.net

Table 4: Typical Bond Lengths and Angles for a Tetrahedral Arylzinc Halide Complex

| Parameter | Typical Value |

| C-Zn Bond Length | 1.95 - 2.10 Å |

| Zn-Br Bond Length | 2.30 - 2.45 Å |

| Zn-O (solvent) Bond Length | 2.00 - 2.15 Å |

| C-Zn-Br Angle | 100 - 120° |

| O-Zn-O Angle | 90 - 110° |

Note: Values are based on known structures of similar solvated organozinc halide complexes.

Quantum Chemical Methodologies for Deeper Understanding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable partner to experimental studies in organozinc research. researchgate.net These computational methods allow for the theoretical prediction of molecular properties, providing a deeper understanding of structure, bonding, and reactivity that can be difficult to access experimentally.

For Zinc, bromo(4-methoxyphenyl)-, quantum chemical methodologies can be used to:

Predict Molecular Structures: Calculate the lowest energy geometry of the molecule and its solvated complexes, predicting bond lengths and angles that can be compared with crystallographic data.

Simulate Spectroscopic Data: Predict NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis). This aids in the assignment of experimental spectra and can help distinguish between different possible isomers or aggregation states in solution.

Analyze Electronic Structure: Investigate the nature of the carbon-zinc bond, atomic charges, and molecular orbitals to understand the electronic effects of the substituents and rationalize the compound's reactivity.

Elucidate Solution Dynamics: Through methods like ab initio molecular dynamics (AIMD), it is possible to model the dynamic behavior of organozinc reagents in solution, exploring solvation states and the equilibria between different species. researchgate.netchemrxiv.org This is particularly useful for understanding complex solution phenomena like the Schlenk equilibrium.

By combining experimental data from advanced characterization techniques with the insights from quantum chemical calculations, a comprehensive and robust understanding of the structure and behavior of Zinc, bromo(4-methoxyphenyl)- can be achieved.

Molecular Geometry Optimization and Conformation Analysis

The first step in the computational analysis of a molecule is typically the optimization of its geometry to find the lowest energy arrangement of its atoms. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For Zinc, bromo(4-methoxyphenyl)-, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Density Functional Theory (DFT) is a commonly used method for geometry optimization of organometallic compounds due to its balance of accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results. For a molecule containing zinc, a basis set that includes polarization and diffuse functions, such as 6-311++G(d,p), is often employed to accurately describe the electronic distribution around the metal center and the halide.

The geometry of arylzinc halides is generally characterized by a linear or near-linear arrangement of the C-Zn-Br bond. The presence of the 4-methoxyphenyl group introduces additional conformational flexibility, primarily related to the rotation around the C-O bond of the methoxy group and the C-Zn bond. Computational analysis can predict the most stable conformation by comparing the energies of different rotational isomers.

Table 1: Predicted Geometric Parameters for Zinc, bromo(4-methoxyphenyl)- based on DFT Calculations of Analogous Arylzinc Halides

| Parameter | Predicted Value |

| Zn-C Bond Length | ~2.0 Å |

| Zn-Br Bond Length | ~2.3-2.4 Å |

| C-Zn-Br Bond Angle | ~180° |

| C-O Bond Length (methoxy) | ~1.36 Å |

| O-CH3 Bond Length (methoxy) | ~1.43 Å |

Note: These are representative values based on computational studies of similar arylzinc compounds and may vary depending on the specific level of theory used.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide valuable insights into the electronic behavior of a molecule and its propensity to engage in chemical reactions.

For Zinc, bromo(4-methoxyphenyl)-, the HOMO is expected to be primarily located on the 4-methoxyphenyl ring and the bromine atom, reflecting the electron-rich nature of these fragments. The methoxy group, being an electron-donating group, increases the energy of the HOMO compared to unsubstituted phenylzinc bromide. A higher HOMO energy suggests that the molecule is a better electron donor and more susceptible to electrophilic attack.

Conversely, the LUMO is anticipated to be centered on the zinc atom and the C-Zn bond, indicating that this is the most electrophilic site of the molecule. The energy of the LUMO is a measure of the molecule's ability to accept electrons. A lower LUMO energy implies greater electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on anisole (B1667542), the parent aromatic ether of the 4-methoxyphenyl group, show a HOMO-LUMO gap that can be used as a baseline for understanding the electronic properties of the organic fragment in the organozinc reagent. uwosh.edu

Table 2: Conceptual Frontier Molecular Orbital Properties for Zinc, bromo(4-methoxyphenyl)-

| Orbital | Primary Localization | Chemical Implication |

| HOMO | 4-Methoxyphenyl ring, Bromine | Nucleophilic character, site of electrophilic attack |

| LUMO | Zinc atom, C-Zn bond | Electrophilic character, site of nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines overall reactivity and stability |

Note: The precise energies and localizations would be determined through specific DFT calculations.

Vibrational Frequency Calculations and Correlation with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its characteristic vibrational modes. Computational chemistry can predict these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra and the confirmation of molecular structure.

For Zinc, bromo(4-methoxyphenyl)-, DFT calculations can be used to compute the harmonic vibrational frequencies. These calculated frequencies often systematically overestimate the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve their agreement with experimental data. nih.gov

The calculated vibrational spectrum of Zinc, bromo(4-methoxyphenyl)- would exhibit several characteristic peaks. The stretching vibrations of the 4-methoxyphenyl ring, such as the C-H and C-C stretching modes, would be readily identifiable. The C-O stretching of the methoxy group would also have a distinct frequency. uwosh.edu Of particular interest in the context of an organozinc reagent would be the Zn-C and Zn-Br stretching frequencies, which are typically found in the far-infrared region of the spectrum. The positions of these peaks are sensitive to the nature of the organic group and the halide.

By comparing the calculated vibrational spectrum with an experimentally obtained spectrum, one can confirm the identity of the synthesized compound and gain confidence in the accuracy of the computed molecular geometry.

Table 3: Predicted Characteristic Vibrational Frequencies for Zinc, bromo(4-methoxyphenyl)-

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (methoxy) | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Stretch (methoxy) | 1250-1000 |

| Zn-C Stretch | 600-400 |

| Zn-Br Stretch | 300-200 |

Note: These are approximate ranges and the precise values would be obtained from specific calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For Zinc, bromo(4-methoxyphenyl)-, the MEP surface would show a region of high negative potential around the oxygen atom of the methoxy group and on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. This is consistent with the electron-donating nature of the methoxy group. The area around the zinc atom would exhibit a positive electrostatic potential, highlighting its Lewis acidic character. The bromine atom would have a region of negative potential, reflecting its electronegativity.

The MEP surface provides a qualitative but powerful prediction of how the molecule will interact with other reagents. For example, in a reaction with an electrophile, the attack is most likely to occur at the electron-rich regions of the aromatic ring. Conversely, a nucleophile would preferentially coordinate to the electron-deficient zinc center. Computational studies on anisole can provide a good approximation of the MEP for the 4-methoxyphenyl fragment. uwosh.edu

CH Acidity Calculations for Regioselectivity Rationalization

In the context of organometallic chemistry, understanding the acidity of C-H bonds can be crucial for predicting the regioselectivity of certain reactions, such as metalation or cross-coupling. While the primary reactivity of Zinc, bromo(4-methoxyphenyl)- involves the C-Zn bond, the acidity of the aromatic C-H bonds can influence side reactions or directed metalation processes.

Computational methods can be used to calculate the gas-phase acidity of the different C-H bonds in the 4-methoxyphenyl group. This is typically done by calculating the enthalpy change for the deprotonation reaction. The C-H bond with the lowest deprotonation enthalpy is the most acidic.

For the 4-methoxyphenyl group, the C-H bonds ortho to the methoxy group are expected to be the most acidic due to the inductive and resonance effects of the oxygen atom. The zinc-bound carbon would significantly influence the acidity of the adjacent C-H bonds. Computational studies on the acidity of substituted benzenes have shown that electron-donating groups like methoxy generally decrease the acidity of the ring protons compared to unsubstituted benzene. nih.govlibretexts.org However, the presence of the electropositive zinc atom could alter this trend.

These calculations can be particularly useful in rationalizing the regioselectivity observed in reactions where C-H activation might compete with the desired reactivity at the C-Zn bond, for instance, in certain palladium-catalyzed cross-coupling reactions where ortho-metalation can be a competing pathway. wikipedia.org

Integration of Experimental and Computational Data for Comprehensive Analysis

The true power of advanced characterization techniques lies in the integration of computational results with experimental data. While computational chemistry provides a detailed picture of the electronic and structural properties of a molecule like Zinc, bromo(4-methoxyphenyl)-, experimental validation is essential to confirm these theoretical predictions.

For example, the optimized molecular geometry calculated by DFT can be compared with the crystal structure determined by X-ray diffraction. The calculated vibrational frequencies can be correlated with the peaks observed in experimental IR and Raman spectra. The reactivity predictions from FMO theory and MEP analysis can be tested through controlled chemical reactions, and the observed product distributions can be compared with the computational models.

In the case of Zinc, bromo(4-methoxyphenyl)-, a comprehensive analysis would involve synthesizing the compound and characterizing it using techniques such as NMR spectroscopy to confirm its solution-state structure. IR and Raman spectroscopy would provide information about its vibrational modes. Its reactivity could be explored in Negishi cross-coupling reactions with various electrophiles, and the product yields and regioselectivity would be determined.

These experimental findings would then be compared with the results of the computational studies outlined above. Any discrepancies between the experimental and theoretical data would prompt a refinement of the computational model, such as trying different DFT functionals or basis sets, or considering the effects of the solvent. This iterative process of combining experimental and computational approaches leads to a more robust and complete understanding of the chemical nature of Zinc, bromo(4-methoxyphenyl)-.

Q & A

Basic: What are the standard synthetic routes for Zinc, bromo(4-methoxyphenyl)-, and what critical parameters influence yield and purity?

Answer:

Zinc, bromo(4-methoxyphenyl)- is typically synthesized via Grignard reagent formation. A common method involves reacting 4-bromoanisole with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions. Key parameters include:

- Reagent purity : Trace moisture or oxygen can quench the reaction, reducing yield .

- Temperature control : Exothermic reactions require cooling to prevent side reactions like Wurtz coupling.

- Stoichiometry : Excess magnesium (1.2–1.5 equiv) ensures complete conversion of 4-bromoanisole .

Alternative routes involve α-bromo ketone intermediates (e.g., 2-bromo-1-(4-methoxyphenyl)ethan-1-one), synthesized via bromination of acetylated derivatives using HBr/AcOH or N-bromosuccinimide (NBS) in DMF (yields ~75%) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing Zinc, bromo(4-methoxyphenyl)-?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (δ 3.8–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- ¹³C NMR : Signals at δ 55–60 ppm (methoxy carbon) and δ 190–200 ppm (carbonyl in α-bromo ketones) .

- X-ray Crystallography : Resolves bond angles (e.g., C–Br–Zn ~120°) and confirms tetrahedral geometry around zinc .

- IR Spectroscopy : Stretching frequencies for Zn–Br (250–300 cm⁻¹) and aromatic C–H (3050–3100 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.